4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
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Overview
Description
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings, with a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the trifluoromethylation of pyridine derivatives. For example, 4-(Trifluoromethyl)pyridine can be prepared by the trifluoromethylation of 4-iodobenzene . This intermediate can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction environments, is crucial for the successful industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde include other fluorinated pyridines and pyrroles, such as:
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- Pyridine-2-carbaldehyde
Uniqueness
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the pyrrolo[2,3-b]pyridine scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H5F3N2O |
---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-1-2-13-8-6(7)3-5(4-15)14-8/h1-4H,(H,13,14) |
InChI Key |
RGEBCQSJRFLUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1C(F)(F)F)C=C(N2)C=O |
Origin of Product |
United States |
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